molecular formula C11H14N2 B1354127 5,5'-Dimethyldipyrromethane CAS No. 99840-54-7

5,5'-Dimethyldipyrromethane

Cat. No. B1354127
CAS RN: 99840-54-7
M. Wt: 174.24 g/mol
InChI Key: LATXIKIAELSWEJ-UHFFFAOYSA-N
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Description

5,5’-Dimethyldipyrromethane is a chemical compound with the molecular formula C11H14N2 . It is also known by other names such as 2,2’- (2,2-Propanediyl)bis (1H-pyrrole) and dipyrrolylpropane .


Synthesis Analysis

The synthesis of 5,5’-Dimethyldipyrromethane involves the use of acetone and pyrrole . The reaction is stirred at 25 °C for 30 minutes, and the reaction solution changes from colorless turbidity to a milky white turbidity solution .


Molecular Structure Analysis

The molecular structure of 5,5’-Dimethyldipyrromethane is represented by the formula C11H14N2 . It has an average mass of 174.242 Da and a monoisotopic mass of 174.115692 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5’-Dimethyldipyrromethane include a molecular weight of 174.24 and a molecular formula of C11H14N2 .

Scientific Research Applications

Synthesis and Material Development

5,5'-Dimethyldipyrromethane plays a significant role in the synthesis of various complex organic compounds. Bernátková et al. (2004) highlighted its use in creating functional porphomonomethenes and porphodimethenes, which are crucial in the formation of chiral calix[4]phyrin dimers. These compounds have applications in enantiorecognition, a process critical in the development of pharmaceuticals and catalysts (Bernátková et al., 2004).

Metal Complex Formation

Ames et al. (2008) described the design of neutral metallomesogens from 5,5'-Dimethyldipyrromethane, which form complexes with metals like Zn(II) and Pd(II). These complexes are crucial in developing materials with unique properties, such as smectic mesophases in liquid crystals (Ames et al., 2008).

Crystal Engineering

Yin et al. (2009) utilized 5,5'-bisdiazo-dipyrromethane, a derivative of 5,5'-Dimethyldipyrromethane, in crystal engineering. The study focused on forming interlocked dimers and analyzing their supramolecular motifs, which is fundamental in the development of molecular electronics and sensor technology (Yin et al., 2009).

Chemosensors and Environmental Monitoring

Kaur et al. (2009) demonstrated the application of 5,5'-Dimethyldipyrromethane in developing chemosensors. Their research showed its effectiveness in detecting copper ions and cyanide in water, indicating its potential in environmental monitoring and safety (Kaur et al., 2009).

Analytical Chemistry

5,5'-Dimethyldipyrromethane is also used in analytical chemistry. For example, Bodini et al. (1990) explored its role in the spectrophotometric determination of selenium(IV), showcasing its utility in trace analysis and environmental testing (Bodini et al., 1990).

Safety And Hazards

5,5’-Dimethyldipyrromethane can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-(1H-pyrrol-2-yl)propan-2-yl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATXIKIAELSWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CN1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462934
Record name 5,5'-DIMETHYLDIPYRROMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Dimethyldipyrromethane

CAS RN

99840-54-7
Record name 5,5'-DIMETHYLDIPYRROMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
NAM Pereira, TMVD Pinho e Melo - Organic Preparations and …, 2014 - Taylor & Francis
Dipyrromethanes are of wide interest as building blocks in organic synthesis, namely, in the preparation of porphyrins and porphyrin analogs such as meso-substituted corroles, chlorins…
Number of citations: 40 www.tandfonline.com
KA Ames, SR Collinson, AJ Blake, C Wilson, JB Love… - 2008 - Wiley Online Library
New ligands derived from 5,5‐dimethyldipyrromethane and their corresponding neutral complexes with Zn II and Pd II are described. The ligands incorporate either a hexacatenar [H 2 (…
BJ Littler, MA Miller, CH Hung, RW Wagner… - The Journal of …, 1999 - gfmoorelab.com
5-Substituted dipyrromethanes are important precursors for the synthesis of meso-substituted porphyrins, 1 expanded porphyrins, and porphyrin analogues. 2 Several one-flask …
Number of citations: 743 www.gfmoorelab.com
DL Flint, RL Fowler, TD LeSaulnier… - The Journal of …, 2010 - ACS Publications
Two complementary dipyrromethane + dipyrromethanemonocarbinol routes to a meso-substituted 5-isocorrole were investigated. While both routes could afford the identical 5-…
Number of citations: 29 pubs.acs.org
ER King, TA Betley - Journal of the American Chemical Society, 2009 - ACS Publications
Transition metal complexes (Mn → Zn) of the dipyrromethane ligand, 1,9-dimesityl-5,5-dimethyldipyrromethane (dpm), have been prepared. Arylation of the dpm ligand α to the pyrrolic …
Number of citations: 51 pubs.acs.org
SMS Chauhan, T Bisht, B Garg - Sensors and Actuators B: Chemical, 2009 - Elsevier
1-Arylazo-5,5-dimethyl dipyrromethanes (azo-DPM's) have been synthesized by electrophilic substitution reactions of 5,5-dimethyl dipyrromethanes in aqueous solution in 23–68% …
Number of citations: 22 www.sciencedirect.com
M Bernátková, B Andrioletti, V Král… - The Journal of …, 2004 - ACS Publications
Reaction of 5,5-dimethyldipyrromethane (1) with electron-deficient aryl aldehydes in the presence of BF 3 −Et 2 O and NH 4 Cl in propionitrile constitutes efficient, easy access to …
Number of citations: 43 pubs.acs.org
JA Cabeza, I Fernández, P García-Álvarez… - Dalton …, 2021 - pubs.rsc.org
2-Ditertbutylphosphanylmethylpyrrole (H2pyrmPtBu2) and 2,2′-bis(diisopropylphosphanylmethyl)-5,5′-dimethyldipyrromethane ((HpyrmPiPr2)2CMe2) have been used to synthesize …
Number of citations: 6 pubs.rsc.org
R Li, TA Mulder, U Beckmann, PDW Boyd… - Inorganica chimica …, 2004 - Elsevier
The synthesis and characterisation of two dicopper(II) and two dinickel(II) macrocyclic complexes, [Cu II 2 L Pr ] (10), [Cu II 2 L Bu ] (11), [Ni II 2 L Pr ] (12) and [Ni II 2 L Bu ] (13), are …
Number of citations: 42 www.sciencedirect.com
JA Cabeza, JM Fernández‐Colinas… - … A European Journal, 2022 - Wiley Online Library
A family of germyl rhodium complexes derived from the PGeP germylene 2,2’‐bis(di‐isopropylphosphanylmethyl)‐5,5’‐dimethyldipyrromethane‐1,1’‐diylgermanium(II), Ge(pyrmP i Pr 2 …

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